REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].N[C:6](N)=[O:7].C(O)(=O)C[CH2:11][CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][C:2]([NH2:4])=[O:3].[C:6]([OH:7])(=[O:3])[CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
urea glutaric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N.C(CCCC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
DISSOLUTION
|
Details
|
dissolved at 60° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was then cooled to and
|
Type
|
CUSTOM
|
Details
|
to crystallize a urea-succinic acid adduct out of the solution
|
Type
|
FILTRATION
|
Details
|
By filtration, 52 g
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)N.C(CCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |